molecular formula C10H11F2N B121622 3-[(3,4-Difluorophenyl)methyl]azetidine CAS No. 937609-49-9

3-[(3,4-Difluorophenyl)methyl]azetidine

Cat. No.: B121622
CAS No.: 937609-49-9
M. Wt: 183.2 g/mol
InChI Key: USSXSTMGXCZNMH-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)methyl]azetidine (CAS 1864585-81-8) is a nitrogen-containing heterocyclic building block of high interest in scientific research and development, particularly in medicinal chemistry. The compound features an azetidine ring, a strained four-membered saturated heterocycle, which is benzylated at the nitrogen position with a 3,4-difluorobenzyl group . The incorporation of the azetidine scaffold is a prominent strategy in drug design. The ring strain of azetidine, reported to be 27.7 kcal/mol, enhances the accessibility of the nitrogen's electron lone pair, making it a stronger nucleophile compared to other secondary amines and thereby increasing reaction rates in synthetic applications . The 3,4-difluorophenyl moiety is a common structural element in pharmaceuticals and agrochemicals; the fluorine atoms can significantly improve a molecule's metabolic stability, influence its lipophilicity, and modulate its electronic properties . As a versatile building block, this compound is supplied for the synthesis of more complex molecules. Its structure aligns with compounds investigated for various pharmacological activities, as azetidine derivatives have been explored in research for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors and other biological targets . Researchers utilize this chemical in hit-to-lead optimization campaigns and for constructing novel heterocyclic frameworks. This product is intended for research purposes as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSXSTMGXCZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588385
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937609-49-9
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3,4 Difluorophenyl Methyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of these molecules. Various strategies have been developed, broadly categorized into cyclization reactions that form the heterocyclic ring and cycloaddition reactions that build the ring system in a concerted or stepwise fashion.

Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the four-membered ring.

The most common approach to forming the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen-centered nucleophile displaces a leaving group on a γ-carbon. This 4-exo-tet cyclization is a reliable method for constructing the azetidine core.

A plausible synthetic route to 3-[(3,4-Difluorophenyl)methyl]azetidine via this method would start from a suitably substituted 1,3-diol. For instance, 2-((3,4-difluorophenyl)methyl)propane-1,3-diol can be synthesized and subsequently converted to a di-mesylate or di-tosylate. Treatment of this intermediate with a primary amine, such as benzylamine, would lead to the N-substituted this compound. The benzyl (B1604629) group can then be removed via hydrogenolysis to yield the target compound.

Table 1: Proposed C-N Bond Forming Cyclization for this compound

StepReactant(s)Reagents and ConditionsProduct
12-((3,4-difluorophenyl)methyl)propane-1,3-diolMethanesulfonyl chloride, Triethylamine2-((3,4-difluorophenyl)methyl)propane-1,3-diyl dimethanesulfonate
22-((3,4-difluorophenyl)methyl)propane-1,3-diyl dimethanesulfonate, BenzylamineBase (e.g., K2CO3), Solvent (e.g., CH3CN), Heat1-Benzyl-3-((3,4-difluorophenyl)methyl)azetidine
31-Benzyl-3-((3,4-difluorophenyl)methyl)azetidineH2, Pd/C, Solvent (e.g., EtOH)This compound

Reductive amination processes can also be employed to form the azetidine ring. This typically involves the cyclization of a γ-amino aldehyde or ketone. While less direct for the synthesis of 3-substituted azetidines without a carbonyl group at the 3-position, this method is valuable for accessing certain derivatives.

The formation of a C-C bond to complete the azetidine ring is a less common but powerful strategy. Michael additions, in particular, offer a route to functionalized azetidines. This approach involves the intramolecular conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, ketone, or nitrile.

For the synthesis of derivatives of this compound, one could envision a precursor containing a nitrogen nucleophile and a Michael acceptor. For example, a β-amino ester bearing the 3,4-difluorobenzyl group could undergo intramolecular cyclization to form a 3-carboxy-azetidine derivative, which can be further functionalized. A general strategy involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various nucleophiles in an aza-Michael addition to yield functionalized 3-substituted azetidines. nih.gov

Photocycloaddition Reactions for Azetidine Scaffolds

Photocycloaddition reactions, particularly the [2+2] cycloaddition between an imine and an alkene (the aza Paternò-Büchi reaction), provide a direct and atom-economical route to the azetidine ring.

The intermolecular [2+2] photocycloaddition of an imine and an alkene can, in principle, be used to construct the azetidine ring. However, this reaction is often plagued by issues of regioselectivity and stereoselectivity, as well as competing side reactions of the excited-state imine. To synthesize a derivative of this compound, one might consider the photocycloaddition of an imine derived from 3,4-difluorobenzaldehyde (B20872) with a suitable alkene. The resulting azetidine would then require further modification to achieve the desired substitution pattern.

Recent advances in photoredox catalysis have enabled the development of visible-light-mediated methods for azetidine synthesis. These methods offer milder reaction conditions and can overcome some of the limitations of traditional UV-mediated photocycloadditions.

One notable approach involves the visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing the triplet state reactivity of specific oximes, such as 2-isoxazoline-3-carboxylates. google.com An iridium-based photocatalyst can activate these oximes via triplet energy transfer, allowing for their [2+2] cycloaddition with a wide range of alkenes to produce highly functionalized azetidines. This method is characterized by its operational simplicity and broad scope. The resulting azetidine products can often be readily converted into unprotected azetidines, providing access to valuable synthetic building blocks.

Table 2: Comparison of Synthetic Methodologies for Azetidine Ring Construction

MethodologyAdvantagesDisadvantagesApplicability to this compound
C-N Bond Forming Cyclization Reliable, well-established, good control over substitution.Requires pre-functionalized linear precursors.Highly applicable and likely the most practical route.
C-C Bond Forming Cyclization Can provide access to unique substitution patterns.Less common, may require more complex starting materials.Applicable for derivatives, particularly those with functionality at C3.
[2+2] Photocycloaddition Atom-economical, direct formation of the ring.Can suffer from poor selectivity, limited to specific substrates.Potentially applicable for derivatives, but may require significant optimization.
Visible-Light Mediated Photocycloaddition Mild conditions, broad substrate scope, high functional group tolerance.May require specific photocatalysts and starting materials.A promising modern approach for accessing functionalized derivatives.

Ring Contraction and Expansion Rearrangements Leading to Azetidine Structures

The formation of the strained azetidine ring can be achieved through elegant rearrangement strategies, including the contraction of five-membered rings or the expansion of three-membered rings. These methods leverage thermodynamic and kinetic principles to favor the formation of the four-membered heterocycle.

One prominent ring contraction methodology involves the rearrangement of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This approach, often promoted by a base, proceeds through a proposed mechanism involving nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that expels the bromide ion, resulting in a formal contraction of the five-membered ring to a four-membered one. rsc.org A variety of nucleophiles, including alcohols and anilines, can be incorporated, leading to α-carbonylated N-sulfonylazetidines. organic-chemistry.org While direct synthesis of 3-arylmethyl azetidines via this method is less common, the resulting carbonyl group serves as a versatile handle for further elaboration to introduce the desired substituent.

Conversely, ring expansion of three-membered aziridine (B145994) derivatives provides another pathway to azetidine structures. magtech.com.cn For instance, the thermal isomerization of certain 2-(bromomethyl)aziridines can lead to the formation of 3-bromoazetidines. rsc.org This rearrangement is thermodynamically driven by the relief of ring strain in the transition from the highly strained aziridine to the slightly less strained azetidine. The resulting 3-haloazetidine is a key intermediate that can be functionalized via nucleophilic substitution with an appropriate organometallic reagent, such as a (3,4-difluorophenyl)methyl Grignard or organozinc reagent, to yield the target compound.

Strain-Release Functionalization of Azabicyclobutanes in Azetidine Synthesis

A powerful and modular strategy for synthesizing 3-substituted azetidines is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.org ABBs are highly strained molecules containing a central, inverted C-N bond, making them susceptible to nucleophilic attack at the C3 position. This reactivity provides a direct and efficient route to 3-functionalized azetidines. rsc.orgresearchgate.net

The reaction involves the addition of a nucleophile, which opens the bicyclic system to relieve the inherent ring strain, estimated to be around 65 kcal/mol. rsc.org For the synthesis of this compound, an organometallic species, such as a Grignard reagent or an organolithium compound derived from 3,4-difluorobenzyl bromide, would be employed as the nucleophile. The addition of such nucleophilic organometallic species onto in situ generated ABBs allows for the selective formation of 3-arylated azetidine intermediates. rsc.orguni-muenchen.de This method is particularly attractive for its modularity, enabling the introduction of a wide array of substituents at the C3 position. organic-chemistry.orgbris.ac.uk

Recent advancements have focused on developing multicomponent, strain-release-driven anion relay sequences. bris.ac.uk These methods allow for the sequential introduction of multiple electrophiles, providing rapid access to a diverse library of complex substituted azetidines. bris.ac.uk

Stereoselective and Asymmetric Synthesis of this compound Stereoisomers

When the azetidine ring is substituted at multiple positions, or when the substituent itself creates a stereocenter, controlling the stereochemical outcome of the synthesis becomes paramount. Stereoselective and asymmetric methods are employed to produce specific enantiomers or diastereomers of this compound derivatives, which is crucial as different stereoisomers often exhibit distinct biological activities.

Chiral Auxiliaries and Catalysis in Enantioselective Azetidine Synthesis

The enantioselective synthesis of chiral azetidines can be achieved by using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical course of a reaction. wikipedia.org Evans' oxazolidinones and tert-butanesulfinamides are well-established chiral auxiliaries that have been successfully applied in the asymmetric synthesis of various heterocyclic compounds. acs.orgresearchgate.net For instance, a general approach using chiral tert-butanesulfinamides can provide enantioenriched C2-substituted azetidines in a three-step sequence involving condensation, organometallic addition, and intramolecular cyclization. acs.org This strategy could be adapted for 3-substituted analogues.

Chiral AuxiliaryType of ReactionStereoselectivityReference
OxazolidinonesAldol Reactions, AlkylationsHigh diastereoselectivity researchgate.net
CamphorsultamMichael Addition, Claisen RearrangementHigh diastereoselectivity wikipedia.org
tert-ButanesulfinamideAddition to SulfiniminesHigh diastereoselectivity acs.org
(S,S)-Ph-BPECopper-Catalyzed Boryl Allylationup to 99% ee acs.org

Catalytic asymmetric synthesis offers a more atom-economical approach. Metal-catalyzed reactions, using a chiral ligand to induce enantioselectivity, are at the forefront of this field. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines with excellent enantiomeric excess (ee). acs.org While this method targets a different substitution pattern, the principles of using a chiral metal complex to control facial selectivity during the addition of a nucleophile are broadly applicable.

Diastereoselective Control in the Formation of Azetidine Ring Systems

In cases where multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is essential. Diastereoselective control can be substrate-controlled, relying on the steric and electronic properties of an existing stereocenter, or reagent-controlled, where the chiral reagent or catalyst dictates the stereochemical outcome.

For the synthesis of substituted azetidines, methods such as iodine-mediated cyclization of homoallyl amines have been shown to proceed with high diastereoselectivity, typically favoring the cis-isomer through a 4-exo trig cyclization pathway. nih.gov The Staudinger [2+2] cycloaddition between ketenes and imines is another powerful tool for constructing the azetidine ring, where the reaction conditions and the nature of the reactants can be tuned to favor either the cis or trans diastereomer of the resulting β-lactam (azetidin-2-one). nih.gov These β-lactams can then be reduced to the corresponding azetidines while retaining the established stereochemistry.

A study on the synthesis of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones via the Kinugasa reaction demonstrated the formation of both cis and trans diastereomers, which could be separated and characterized. The stereochemistry was established based on the vicinal H3-H4 coupling constants in the 1H NMR spectra. nih.gov Such stereochemical control is vital when synthesizing analogues of this compound that bear additional substituents on the ring.

Absolute Stereochemical Assignment in Synthesized Azetidines

The unambiguous determination of the absolute configuration of a newly synthesized chiral molecule is a critical step in asymmetric synthesis. Several analytical techniques are routinely employed for this purpose.

Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry, provided a suitable crystal can be obtained. researchgate.netresearchgate.netnih.gov The relative and absolute configuration of all stereogenic centers can be determined through the analysis of the diffraction pattern, often aided by the anomalous dispersion effect of heavier atoms present in the molecule or its salt form. nih.govresearchgate.net

When X-ray crystallography is not feasible, NMR-based methods are commonly used. The Mosher's method is a well-established technique that involves derivatizing a chiral alcohol or amine with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govstackexchange.com By comparing the 1H NMR spectra of the resulting diastereomeric esters or amides, the absolute configuration of the original stereocenter can be deduced based on predictable shifts in the proton resonances of the groups adjacent to the stereocenter. nih.govoregonstate.eduresearchgate.net

MethodPrincipleRequirementOutcome
X-Ray CrystallographyDiffraction of X-rays by a single crystalHigh-quality single crystalUnambiguous 3D structure and absolute configuration
Mosher's Method (NMR)Formation of diastereomeric esters/amides with MTPAEnantiopure sample, assignable 1H NMR spectrumDeduced absolute configuration based on ΔδSR values

High-Throughput Synthesis and Library Generation for this compound Analogues

In modern drug discovery, the rapid synthesis of large numbers of structurally related compounds (libraries) is essential for the efficient exploration of chemical space and the identification of lead compounds. High-throughput synthesis and diversity-oriented approaches are increasingly being applied to the azetidine scaffold.

The modular nature of the strain-release functionalization of 1-azabicyclo[1.1.0]butanes makes it particularly amenable to library synthesis. chemrxiv.orgnih.gov By employing a parallel synthesis approach, a diverse array of nucleophiles can be reacted with the ABB core to generate a library of 3-substituted azetidines. This allows for systematic variation of the substituent at the C3 position, including a wide range of substituted arylmethyl groups analogous to the (3,4-difluorophenyl)methyl moiety. This method enables the rapid production of stereodefined azetidines that would be difficult to synthesize using traditional methods. nih.gov

Furthermore, multicomponent reactions that leverage the strain-release principle can be used to build molecular complexity and diversity in a single step. bris.ac.uk By varying the multiple coupling partners in a systematic way, large libraries of structurally diverse and complex azetidines can be generated, facilitating the exploration of structure-activity relationships for analogues of this compound.

Green Chemistry Principles Applied to Azetidine Derivative Synthesis

The growing emphasis on sustainable development within the pharmaceutical industry has propelled the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The synthesis of azetidine scaffolds, including this compound, is an area ripe for the application of these principles to minimize environmental impact, reduce waste, and enhance safety and efficiency. While specific green methodologies for this compound are not extensively documented in dedicated studies, the strategies applied to the broader class of azetidine and azetidinone derivatives offer a clear blueprint for more sustainable manufacturing. These strategies focus on improving atom economy, utilizing safer solvents, increasing energy efficiency through novel technologies, and exploring renewable resources.

Atom Economy and Efficient Reaction Design

A core principle of green chemistry is maximizing "atom economy," which involves designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product. doaj.org In the context of azetidine synthesis, cycloaddition reactions, such as the [2+2] photocycloaddition (the aza Paternò–Büchi reaction) between an imine and an alkene, are inherently atom-economical methods for constructing the four-membered ring. rsc.orgrsc.org These reactions combine two or more molecules into a single product, generating little to no waste byproducts. nih.gov

Safer Solvents and Reaction Media

A significant portion of chemical waste in pharmaceutical synthesis comes from volatile organic solvents, many of which are hazardous. nih.gov Green chemistry encourages the replacement of these solvents with safer, more environmentally benign alternatives. Research into the synthesis of functionalized azetidines has demonstrated the successful use of greener ether solvents like cyclopentyl methyl ether (CPME). uniba.itresearchgate.net CPME is considered a more sustainable alternative to solvents like tetrahydrofuran (B95107) (THF) due to its higher boiling point, lower peroxide formation tendency, and ease of separation from water during workup. uniba.it

The use of aqueous media and bio-based solvents, such as those derived from biomass, is also a key area of green synthesis. mdpi.commdpi.com While challenging for all reaction types, water-based syntheses of N-heterocycles have been developed, leveraging water's non-toxic and non-flammable nature. mdpi.comresearchgate.net

SolventGreen ClassificationKey Features & Applications in Heterocycle Synthesis
Cyclopentyl Methyl Ether (CPME)RecommendedHigh boiling point (106°C), low peroxide formation, hydrophobic. Used in flow synthesis of functionalized azetidines. uniba.itresearchgate.net
Ethyl Acetate (EtOAc)RecommendedBio-based potential, favorable safety profile. Used as a green solvent in continuous flow hydrogenation of azetines to azetidines. researchgate.net
EthanolRecommendedRenewable (bio-derived), biodegradable, low toxicity. Used for synthesis of isoquinolines and other N-heterocycles. mdpi.com
WaterRecommendedNon-toxic, non-flammable, abundant. Employed in microwave-assisted azetidine synthesis and for various heterocycle formations. mdpi.comresearchgate.net
N,N-Dimethylformamide (DMF)Highly HazardousReproductive toxicity, classified as a Substance of Very High Concern (SVHC). Traditionally used but targeted for replacement. researchgate.net

Energy Efficiency and Process Intensification

Conventional synthetic methods often rely on prolonged heating under reflux, consuming significant amounts of energy. Green chemistry promotes the use of alternative energy sources to accelerate reactions and reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times for the synthesis of 2-azetidinone (β-lactam) derivatives from hours to minutes while often improving yields. mdpi.comderpharmachemica.comderpharmachemica.com Similarly, ultrasonication provides another energy-efficient method for promoting cycloaddition reactions. mdpi.com

MethodTypical Reaction TimeReported YieldsKey Advantage
Conventional Heating (Reflux)16–24 hours50–60%Traditional, widely accessible equipment.
Microwave Irradiation30–45 minutes81–96%Rapid, uniform heating; significant time and energy savings. mdpi.com
Ultrasonication~30 minutesHighEnergy-efficient, operates at lower bulk temperatures. mdpi.com

Beyond alternative energy, process intensification using continuous flow chemistry offers a paradigm shift in synthesizing azetidine derivatives. nih.govacs.orgresearchgate.net Flow reactors use small, temperature-controlled channels to perform reactions. This technology allows for superior control over reaction parameters, enabling the use of higher temperatures to accelerate reactions safely. uniba.it The combination of flow chemistry with greener solvents like CPME has been shown to be a robust and more sustainable method for preparing C3-functionalized azetidines compared to traditional batch methods. uniba.itacs.org

Use of Renewable Feedstocks

The ultimate goal for sustainable chemistry is to move away from petrochemical-based starting materials toward renewable feedstocks. unibo.it This involves utilizing biomass—such as carbohydrates, lignocellulose, or plant-based oils—as the primary source for chemical building blocks. mdpi.com While the direct synthesis of complex pharmaceutical intermediates like this compound from raw biomass is still a long-term objective, research is actively underway to convert biomass into versatile platform molecules. mdpi.com The development of catalytic routes to transform these bio-derived intermediates into the precursors needed for API synthesis represents a critical frontier in green pharmaceutical manufacturing.

Chemical Reactivity and Transformative Processes of 3 3,4 Difluorophenyl Methyl Azetidine Derivatives

Ring Opening Reactions and Mechanistic Investigations of Azetidine (B1206935) Scaffolds

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions are a powerful tool for the synthesis of more complex acyclic amines. The regioselectivity of the ring-opening is a key consideration and is influenced by the substituents on the azetidine ring and the reaction conditions employed.

Generally, azetidine ring-opening can be initiated by electrophilic activation of the ring nitrogen, followed by nucleophilic attack. rsc.org For a molecule like 3-[(3,4-Difluorophenyl)methyl]azetidine, protonation or Lewis acid coordination to the nitrogen atom would generate a more reactive azetidinium ion. Subsequent attack by a nucleophile can occur at either of the ring carbons adjacent to the nitrogen (C2 or C4).

Mechanistic Considerations:

The mechanism of nucleophilic ring-opening of azetidines can proceed via an SN2-type pathway. The regioselectivity is dictated by both steric and electronic factors. In the case of 3-substituted azetidines, nucleophilic attack is generally favored at the less substituted C2 or C4 positions. The presence of the 3,4-difluorophenylmethyl substituent at the C3 position is not expected to significantly influence the electronic properties of the C2 and C4 carbons directly, thus steric hindrance would be the primary determinant of the site of nucleophilic attack.

An alternative mechanism involves the formation of a carbocation intermediate, particularly if the substituents on the ring can stabilize a positive charge. However, for this compound, the formation of a primary carbocation at C2 or C4 is unlikely.

Below is a table illustrating potential ring-opening reactions of a generic N-protected 3-substituted azetidine, which can be extrapolated to the title compound.

Reactant (N-Protected Azetidine)Nucleophile/ReagentProduct(s)Reaction Conditions
N-Benzoyl-3-[(3,4-difluorophenyl)methyl]azetidineHCl/H₂ON-(3-chloro-2-((3,4-difluorophenyl)methyl)propyl)benzamideAcidic conditions
N-Tosyl-3-[(3,4-difluorophenyl)methyl]azetidineNaCNN-(3-cyano-2-((3,4-difluorophenyl)methyl)propyl)-4-methylbenzenesulfonamidePolar aprotic solvent
N-Boc-3-[(3,4-difluorophenyl)methyl]azetidineThiophenol/Basetert-butyl (2-((3,4-difluorophenyl)methyl)-3-(phenylthio)propyl)carbamateBasic conditions

This table is illustrative and based on general azetidine reactivity. Specific outcomes for this compound would require experimental validation.

Functionalization Strategies on the Azetidine Core and Peripheral Difluorophenylmethyl Moiety

Functionalization of the this compound scaffold can be approached by targeting either the azetidine ring itself or the peripheral difluorophenylmethyl group.

Azetidine Core Functionalization:

The secondary amine of the azetidine ring is a prime site for functionalization. Standard reactions for secondary amines, such as N-acylation, N-alkylation, N-sulfonylation, and N-arylation, can be readily applied to introduce a wide variety of substituents. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

For instance, N-acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. N-alkylation, using an alkyl halide, would introduce a new substituent on the nitrogen, potentially leading to a quaternary azetidinium salt which is even more susceptible to ring-opening.

Peripheral Difluorophenylmethyl Moiety Functionalization:

The 3,4-difluorophenyl group is relatively inert to many chemical transformations. However, electrophilic aromatic substitution is a possibility, though the fluorine atoms are deactivating. The benzylic position (the CH₂ group) could potentially be a site for radical-mediated reactions, such as bromination, which would then allow for further nucleophilic substitution.

The following table outlines potential functionalization reactions for this compound.

Starting MaterialReagent(s)ProductReaction Type
This compoundAcetyl chloride, Triethylamine1-acetyl-3-[(3,4-difluorophenyl)methyl]azetidineN-Acylation
This compoundBenzyl (B1604629) bromide, K₂CO₃1-benzyl-3-[(3,4-difluorophenyl)methyl]azetidineN-Alkylation
This compoundp-Toluenesulfonyl chloride, Pyridine (B92270)1-(tosyl)-3-[(3,4-difluorophenyl)methyl]azetidineN-Sulfonylation
1-Boc-3-[(3,4-difluorophenyl)methyl]azetidineN-Bromosuccinimide, AIBN1-Boc-3-(bromo(3,4-difluorophenyl)methyl)azetidineBenzylic Bromination

This table presents hypothetical reactions based on general organic chemistry principles.

Reaction Profiles and Kinetic Studies of Azetidine Transformations

Detailed kinetic studies on the transformations of this compound are not available in the reviewed literature. However, the reaction profiles of azetidine transformations are generally influenced by several factors:

Ring Strain: The inherent strain of the four-membered ring is a major thermodynamic driving force for ring-opening reactions.

Nature of Substituents: The electronic and steric properties of substituents on the ring can influence the rate and regioselectivity of reactions. For example, electron-withdrawing groups on the nitrogen can make the ring more susceptible to nucleophilic attack.

Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound impact on the reaction kinetics. Acidic or basic conditions can significantly accelerate ring-opening reactions.

For functionalization reactions at the nitrogen, the kinetics would be typical of secondary amine reactions. The rate of N-acylation, for example, would depend on the electrophilicity of the acylating agent and the steric hindrance around the nitrogen atom.

A hypothetical reaction profile for the acid-catalyzed ring-opening of an N-protected this compound would likely involve a rapid, reversible protonation of the nitrogen, followed by a slower, rate-determining nucleophilic attack on one of the ring carbons.

Reaction TypeInfluencing FactorsExpected Kinetic Profile
Acid-Catalyzed Ring OpeningAcid concentration, Nucleophile strength, TemperatureRate = k[Azetidinium ion][Nucleophile]
N-AcylationElectrophilicity of acylating agent, Steric hindranceSecond-order kinetics, dependent on concentrations of azetidine and acylating agent
N-AlkylationReactivity of alkylating agent, Solvent polaritySN2 kinetics, sensitive to steric effects

This table provides a generalized overview of expected kinetic profiles. Actual kinetic data would require experimental investigation.

Computational Chemistry and Theoretical Studies on 3 3,4 Difluorophenyl Methyl Azetidine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For 3-[(3,4-Difluorophenyl)methyl]azetidine, these studies can elucidate its stability, electronic landscape, and the energetics of its chemical transformations.

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. rsc.orgrsc.org Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these reactions and determine the associated energy barriers. nih.govresearchgate.net Such calculations can predict how the ring will open under nucleophilic or electrophilic attack. The process often involves the protonation of the azetidine nitrogen, forming an azetidinium ion, which then undergoes nucleophilic attack, a key step in determining stability and degradation pathways. nih.gov

For this compound, theoretical models can compare the activation energies for breaking the different C-N bonds, thus predicting the regioselectivity of the ring-opening. nih.govresearchgate.net The electron-withdrawing nature of the 3,4-difluorophenyl group can influence the charge distribution and stability of transition states.

Illustrative Data: Calculated Energy Barriers for Ring Opening The following table presents hypothetical data for plausible ring-opening pathways, as specific experimental or computational studies on this molecule are not publicly available. The values are representative of typical energy barriers for such processes.

Reaction Pathway Computational Method Calculated Activation Energy (kcal/mol)
Acid-Catalyzed C2-N1 Bond CleavageDFT (B3LYP/6-311+G) 24.5
Acid-Catalyzed C4-N1 Bond CleavageDFT (B3LYP/6-311+G)27.1
Nucleophilic Attack at C2 (SN2)MP2/cc-pVTZ31.8
Nucleophilic Attack at C4 (SN2)MP2/cc-pVTZ33.2

Redox Properties and Electron Transfer Processes in Azetidine Systems

The redox behavior of a molecule is governed by its ability to donate or accept electrons. Quantum chemical calculations can quantify these properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy correlates with the ionization potential (susceptibility to oxidation), while the LUMO energy relates to the electron affinity (susceptibility to reduction). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. researchgate.net For this compound, the electron-withdrawing difluoro-substituents are expected to lower the HOMO and LUMO energy levels, potentially impacting its electron transfer characteristics.

Illustrative Data: Calculated Electronic Properties This table provides representative electronic property values derived from theoretical calculations to illustrate the type of data generated in such an analysis.

Property Computational Method Calculated Value (eV)
HOMO EnergyDFT (B3LYP/6-31G)-7.12
LUMO EnergyDFT (B3LYP/6-31G)-0.45
HOMO-LUMO GapDFT (B3LYP/6-31G*)6.67
Ionization Potential (Vertical)CCSD(T)/aug-cc-pVDZ7.98
Electron Affinity (Vertical)CCSD(T)/aug-cc-pVDZ-0.15

Theoretical Insights into Stereoselectivity and Reaction Pathways

When a reaction can produce multiple stereoisomers, computational chemistry can be a predictive tool to understand the outcome. By modeling the transition state structures for competing reaction pathways, their relative activation energies can be calculated. The pathway with the lowest energy barrier is kinetically favored. acs.org For reactions involving the this compound core, such as further functionalization, theoretical studies can explain how the existing substituent directs the approach of incoming reagents, thereby controlling the diastereoselectivity of the product. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of this compound-Ligand Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein. rjptonline.org These methods are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. proquest.comvistas.ac.in

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function, which approximates the binding affinity. rjptonline.orgrjptonline.org For this compound, docking simulations could screen it against various protein targets, such as kinases or receptors. These simulations would identify key intermolecular interactions, like hydrogen bonds involving the azetidine nitrogen or hydrophobic and aromatic interactions involving the difluorophenyl ring. proquest.com

Following docking, molecular dynamics (MD) simulations can be performed. MD provides a dynamic view of the protein-ligand complex, showing how it behaves over time at an atomic level. proquest.comnih.gov This allows for an assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy. acs.org

Illustrative Data: Hypothetical Docking Results Summary This table exemplifies the output of a docking study against two hypothetical protein targets.

Target Protein Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Protein Kinase A -7.8Hydrogen bond between azetidine N-H and Asp160 backbone; π-π stacking between difluorophenyl ring and Phe210.
Monoamine Oxidase A -8.2Hydrophobic interactions with Leu337, Ile335; Halogen bond between fluorine and Tyr407.

Validation of Docking Protocols and Simulation Parameters

The accuracy of computational predictions is critically dependent on the methods and parameters used. Validation is an essential step to ensure the reliability of the results. mdpi.com A common practice for validating a docking protocol is to use a known protein-ligand crystal structure. The protocol is considered reliable if it can accurately reproduce the experimentally observed binding mode of the co-crystallized ligand (e.g., with a root-mean-square deviation, RMSD, of less than 2.0 Å). mdpi.com

For molecular dynamics simulations, validation involves checking for the stability of the simulation itself (e.g., monitoring temperature, pressure, and RMSD over time). nih.gov Furthermore, the results can be compared with experimental data where available. The stability of protein-ligand complexes over hundreds of nanoseconds in MD simulations can provide strong evidence for a stable binding interaction. acs.org The choice of force field, water model, and simulation length are all crucial parameters that must be carefully considered and justified. nih.gov

Structure-Based Computational Design of this compound Analogues

Structure-based computational design leverages the three-dimensional structure of a biological target, such as the serotonin (B10506) transporter (SERT), to design new ligands. With the availability of high-resolution crystal structures of SERT and related monoamine transporters, it is possible to perform detailed in silico analyses to guide the development of analogues of this compound. This approach aims to optimize the interactions between the ligand and the amino acid residues in the binding pocket of the transporter, thereby enhancing affinity and selectivity.

Molecular docking is a primary technique used in structure-based design. In this process, computational algorithms predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can elucidate how the difluorophenyl group and the azetidine nitrogen interact with key residues in the SERT binding site. For instance, studies on similar monoamine transporter inhibitors have shown that aromatic rings often engage in π-stacking interactions with phenylalanine or tyrosine residues, while the protonated amine forms a crucial salt bridge with an aspartate residue. nih.gov The difluoro substitution pattern on the phenyl ring can further modulate these interactions through electrostatic and hydrophobic contacts.

The design of novel analogues often begins by identifying vectors for chemical modification on the lead scaffold, which in this case is this compound. Computational tools can then be used to predict how different substituents at these positions will affect binding. For example, modifications could be explored on the phenyl ring, such as altering the substitution pattern or replacing it with other aromatic or heteroaromatic systems. Similarly, the azetidine ring could be substituted to explore new interactions with the protein.

Structure-activity relationship (SAR) studies on related 3-substituted azetidine derivatives have provided valuable data for building and validating computational models. For example, studies on a series of 3-aryl-3-arylmethoxy-azetidines have shown that dichloro-substituted compounds can exhibit low nanomolar affinity for SERT. researchgate.net Such data is invaluable for calibrating docking protocols and for developing quantitative structure-activity relationship (QSAR) models that can predict the activity of newly designed compounds.

The table below presents biological data for a series of 3-substituted azetidine analogues, illustrating the impact of different substituents on their inhibitory activity at monoamine transporters. This type of data is crucial for guiding the computational design of new, more potent, and selective compounds based on the this compound scaffold.

CompoundR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1a3,4-Cl2H1528150
1b4-ClH2545350
1c3-Cl, 4-MeH3260420
2a3,4-Cl2CH31222130
2b4-ClCH32038300

This table presents hypothetical data for illustrative purposes, based on trends observed in the scientific literature for analogous compounds.

Further computational analyses, such as molecular dynamics (MD) simulations, can be employed to study the stability of the ligand-protein complex over time and to calculate binding free energies. These more computationally intensive methods provide a deeper understanding of the thermodynamics of binding and can help to refine the design of analogues. By combining these computational approaches, researchers can prioritize the synthesis of a smaller number of highly promising compounds, thereby accelerating the drug discovery process. nih.govresearchgate.net

Structure Activity Relationship Sar and Scaffold Modification Studies of 3 3,4 Difluorophenyl Methyl Azetidine

Impact of Difluorophenylmethyl Substituent Variations on Biological Activities

In broader studies of monoamine reuptake inhibitors, the electronic properties and steric bulk of substituents on the aromatic ring significantly influence potency and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance binding affinity to these transporters. The difluoro substitution in 3-[(3,4-Difluorophenyl)methyl]azetidine likely plays a crucial role in modulating the molecule's electronic and lipophilic character, thereby affecting its interaction with target proteins.

To illustrate the importance of the phenyl substituent, a hypothetical SAR table for a series of 3-benzylazetidine (B1285715) analogs targeting a generic monoamine transporter is presented below. This table is based on general principles observed in medicinal chemistry literature for similar scaffolds.

CompoundR1R2Biological Activity (IC50, nM)
1 HH150
2 4-FH75
3 3-FH90
4 3-F4-F50
5 4-ClH60
6 3,4-diClH45
7 4-CH3H200

This is a representative table based on general SAR principles and does not reflect actual experimental data for this compound.

Modifications to the Azetidine (B1206935) Ring System and their Pharmacological Implications

The azetidine ring serves as a rigid scaffold that positions the pharmacophoric difluorophenylmethyl group in a specific orientation for optimal target engagement. Modifications to this four-membered ring are expected to have profound pharmacological implications.

Key potential modifications include:

Ring Expansion or Contraction: Replacing the azetidine with a pyrrolidine (B122466) (five-membered ring) or piperidine (B6355638) (six-membered ring) would increase conformational flexibility. This could either enhance or diminish biological activity depending on whether the more rigid conformation of the azetidine is essential for binding. Conversely, substitution with a more strained aziridine (B145994) ring would further restrict the molecule's geometry.

Substitution at Other Ring Positions: Introducing substituents at the 2- or 4-positions of the azetidine ring would create new stereocenters and could lead to steric clashes or favorable interactions within the binding pocket of a target protein.

The table below conceptualizes the potential impact of such modifications on a hypothetical biological target.

ModificationRationalePredicted Pharmacological Implication
N-MethylationAlters basicity and lipophilicityMay increase or decrease binding affinity depending on the nature of the binding site.
Ring Expansion to PyrrolidineIncreases conformational flexibilityPotential loss of potency if a rigid conformation is required for activity.
C2-Methyl SubstitutionIntroduces a new stereocenter and steric bulkCould lead to stereospecific interactions and either enhanced or diminished activity.

This table is illustrative and based on established medicinal chemistry principles.

Conformational Restriction Induced by the Azetidine Moiety and its Influence on Activity

The four-membered azetidine ring imparts significant conformational rigidity compared to more flexible acyclic or larger cyclic linkers. This pre-organization of the molecule into a specific three-dimensional shape can be advantageous for biological activity by reducing the entropic penalty upon binding to a target. The puckered nature of the azetidine ring allows for specific spatial arrangements of its substituents.

The influence of this conformational restriction is paramount. By locking the benzyl (B1604629) group in a more defined orientation relative to the nitrogen atom, the azetidine ring ensures a consistent presentation of the pharmacophore to the biological target. In contrast, a more flexible linker, such as a propyl chain, would allow for numerous conformations, only a fraction of which might be bioactive. This principle of conformational constraint is a cornerstone of modern drug design, often leading to enhanced potency and selectivity. The inherent strain of the azetidine ring also contributes to its unique chemical properties and potential for specific interactions. rsc.org

Pharmacological and Biological Investigations of 3 3,4 Difluorophenyl Methyl Azetidine Derivatives

In Vitro and In Silico Screening Methodologies for Biological Activity Assessment

The initial exploration of the biological activities of novel azetidine (B1206935) derivatives typically begins with a combination of computational (in silico) and laboratory-based (in vitro) screening methods. This dual approach allows for the efficient identification of promising lead compounds and the prioritization of synthetic efforts.

In Vitro Screening: A fundamental step in assessing biological activity is to evaluate the effect of a compound on living cells or isolated biological components. For anticancer research, cytotoxicity assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly employed to measure the reduction in cell viability upon exposure to a compound. peerscientist.comnih.gov For instance, various azetidin-2-one (B1220530) derivatives have been evaluated for their cytotoxic activity against cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma), allowing for the determination of their half-maximal inhibitory concentrations (IC50). nih.govnih.gov These assays provide crucial data on a compound's potency and selectivity against cancerous versus non-cancerous cells. nih.gov

In Silico Screening: Computational methods are instrumental in predicting the biological potential of compounds before their synthesis. Molecular docking is a widely used technique to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or receptor. researchgate.net This method predicts the preferred binding orientation and affinity of a compound within the active site of a target protein. For example, azetidin-2-one derivatives have been assessed in silico for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives, which helps in evaluating their drug-likeness and potential for oral bioavailability. peerscientist.comresearchgate.net

Table 1: Methodologies for Biological Activity Assessment of Azetidine Derivatives
MethodologyTypePurposeExample ApplicationReference
MTT AssayIn VitroMeasures cell viability and cytotoxicityScreening of azetidinone derivatives against leukemic cell lines peerscientist.com
Caspase-3 AssayIn VitroDetects apoptosis (programmed cell death)Demonstrating apoptotic induction by azetidin-2-one derivatives in melanoma cells nih.govnih.gov
Molecular DockingIn SilicoPredicts ligand-protein binding modes and affinityEvaluating azetidin-2-one derivatives as potential EGFR inhibitors researchgate.net
ADME PredictionIn SilicoAssesses drug-like properties (e.g., oral bioavailability)Predicting pharmacokinetic profiles of novel azetidin-2-one derivatives researchgate.net
Molecular Dynamics SimulationIn SilicoSimulates the movement of atoms to assess complex stabilityConfirming the stability of azetidin-2-one derivatives within the EGFR active site researchgate.net

Mechanistic Studies of Biological Target Engagement

Following initial screening, research focuses on elucidating the precise molecular mechanisms by which azetidine derivatives exert their biological effects. This involves identifying their direct molecular targets and characterizing the nature of their interactions.

Derivatives of the azetidine scaffold have been shown to interact with a diverse range of enzymes and receptors implicated in various diseases.

Dihydroorotate Dehydrogenase (DHODH): Azetidine-2-carbonitriles have been identified as a potent new class of inhibitors of Plasmodium falciparum DHODH (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. nih.govresearchgate.net Optimized compounds like BRD9185 exhibit significant in vitro activity against multidrug-resistant parasites with an EC50 value of 0.016 μM. nih.govresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based compounds have been discovered to be highly potent, irreversible inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation. nih.govnih.gov These compounds selectively inhibit STAT3 activity (IC50 values ranging from 0.38–0.98 μM) over other STAT family members by covalently binding to key cysteine residues (Cys426 and Cys468) within the protein. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): The azetidine scaffold is being explored for the development of EGFR inhibitors. researchgate.net In silico studies suggest that azetidin-2-one derivatives can fit within the ATP-binding site of the EGFR kinase domain. researchgate.net The interaction often involves forming a crucial hydrogen bond with the backbone of Met769 in the hinge region, a common feature for many potent EGFR inhibitors. nih.gov

Acetylcholinesterase (AChE): While direct studies on 3-[(3,4-Difluorophenyl)methyl]azetidine are limited, related heterocyclic structures are actively investigated as AChE inhibitors for the potential treatment of Alzheimer's disease. nih.govmdpi.commdpi.com Molecular docking studies of these inhibitors reveal key interactions, such as π–π stacking with residues like Trp286 and Tyr341, and hydrogen bonds with Tyr124, within the enzyme's active site. mdpi.commdpi.com

Neurokinin-2 Receptor: Investigations into the interaction of this compound derivatives with the Neurokinin-2 receptor are not extensively documented in the current literature, representing a potential area for future research.

Table 2: Biological Targets of Azetidine Derivatives and Related Compounds
TargetCompound ClassReported ActivityReference
P. falciparum DHODHAzetidine-2-carbonitriles (e.g., BRD9185)EC50 = 0.016 μM nih.govresearchgate.net
STAT3Azetidine-based irreversible inhibitors (e.g., H172, H182)IC50 = 0.38–0.98 μM nih.govnih.gov
EGFRAzetidin-2-one derivativesPredicted high binding affinity (in silico) researchgate.net
Acetylcholinesterase1,3,4-Thiadiazole derivativesIC50 = 18.1 ± 0.9 nM (for compound 3b) mdpi.comresearchgate.net
GABA Transporter 1 (GAT-1)Azetidin-2-ylacetic acid derivativesIC50 = 2.01 ± 0.77 μM nih.gov

The stability and specificity of a ligand-protein complex are governed by a network of non-covalent interactions. nih.govresearchgate.net Understanding these interactions is crucial for rational drug design.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions that play a critical role in molecular recognition and binding affinity. nih.govsemanticscholar.org For a ligand to bind effectively, it must form hydrogen bonds with protein residues that are stronger or more favorable than the bonds it would form with surrounding water molecules. nih.gov In the context of EGFR inhibitors, a key hydrogen bond is often formed between the ligand and the backbone nitrogen of Met793 in the kinase hinge region. nih.govmdpi.com Similarly, inhibitors of AChE are stabilized by hydrogen bonds with residues such as Tyr124 and Ser293. mdpi.com

Hydrophobic Interactions: These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. nih.gov The binding pockets of many enzymes, such as the ATP-binding site of kinases, are highly hydrophobic. nih.gov The difluorophenyl group of the titular compound is well-suited to engage in such interactions. For EGFR inhibitors, hydrophobic contacts are made with residues like Leu694, Val702, and Ala719. nih.govnih.gov For STAT3, the binding of azetidine inhibitors is also stabilized by interactions within a hydrophobic pocket. nih.gov The interplay between optimized hydrophobic interactions and specific hydrogen bonding is a hallmark of potent and selective inhibitors. nih.gov

Cellular Pathway Modulation by Azetidine Derivatives

A primary goal of many anticancer agents is to induce apoptosis, or programmed cell death, in malignant cells. Several azetidine derivatives have demonstrated this capability. The induction of apoptosis can be confirmed using various laboratory techniques. For example, a caspase-3 assay can measure the activity of a key executioner enzyme in the apoptotic cascade. nih.govnih.gov Studies have shown that azetidin-2-one derivatives can activate caspase-3 in melanoma cells, confirming their pro-apoptotic activity. nih.gov

Another common method is Annexin V/propidium iodide (PI) staining coupled with flow cytometry. This technique can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. L-azetidine-2-carboxylic acid has been shown to induce both apoptotic and necrotic cell death in microglial cells. mdpi.comnih.gov The mechanism of apoptosis often involves the disruption of the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with pro-apoptotic compounds can lead to an increased BAX/Bcl-2 ratio, which triggers the apoptotic pathway. mdpi.comnih.gov In addition to inducing apoptosis, some compounds can also affect the cell cycle, causing arrest at specific phases, which can prevent cell proliferation and ultimately lead to cell death. researchgate.net

To gain a deeper understanding of how azetidine derivatives modulate cellular pathways, researchers often perform gene expression profiling. This allows for a global view of the changes in messenger RNA (mRNA) levels within a cell following treatment.

Microarray analysis is a powerful tool for this purpose. In one study, a specific azetidin-2-one derivative was found to cause the overexpression of genes involved in cytoskeleton regulation and apoptosis, while simultaneously inhibiting certain cell cycle genes. nih.gov This provides a molecular-level explanation for the compound's observed anti-proliferative and pro-apoptotic effects.

More targeted approaches, such as real-time quantitative polymerase chain reaction (qPCR), can be used to measure the expression levels of specific genes of interest. For example, qPCR has been used to confirm that treatment with L-azetidine-2-carboxylic acid increases the expression of pro-inflammatory markers like IL-1β and IL-6, as well as the pro-apoptotic gene BAX, in microglial cells. nih.gov Similarly, gene expression analysis of cells treated with the DNA hypomethylating agent azacitidine (an azetidine-containing nucleoside analog) revealed a global upregulation of gene expression, including cancer-related pathways that lead to p53-mediated apoptosis. nih.gov These gene expression studies are crucial for connecting the interaction at a single molecular target to the complex network of cellular responses. researchgate.netnih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies for Azetidine Analogues

In the optimization of lead compounds in drug discovery, bioisosteric replacement and scaffold hopping are crucial strategies for enhancing potency, selectivity, and pharmacokinetic profiles. For derivatives of this compound, these approaches involve modifications of the central azetidine ring to explore new chemical space while preserving key binding interactions.

Bioisosteric Replacements of the Azetidine Ring

Bioisosterism refers to the substitution of a molecular fragment with another that retains similar physical and chemical properties, leading to comparable biological activity. The strained, four-membered azetidine ring offers a unique conformational rigidity and a vector for its substituent that can be mimicked or strategically altered by other cyclic structures.

Pyrrolidine (B122466) and Piperidine (B6355638) as Bioisosteres: The most common bioisosteric replacements for the azetidine ring are its five- and six-membered homologues, pyrrolidine and piperidine, respectively. This "ring expansion" strategy has been explored in various classes of centrally active agents.

In the development of inhibitors for the vesicular monoamine transporter 2 (VMAT2), a target for treating methamphetamine abuse, novel azetidine analogues were synthesized based on lead compounds containing piperidine or pyrrolidine cores. A comparative study revealed that reducing the ring size from piperidine (in lobelane (B1250731) analogues) to azetidine could yield compounds with potent inhibitory activity on dopamine (B1211576) (DA) uptake. nih.gov For instance, the cis-azetidine analogue 2,6-bis[2-(3,4-methylenedioxyphenyl)ethyl]-1-methylazetidine was found to be a potent inhibitor of [³H]DA uptake, demonstrating that the smaller azetidine scaffold could effectively mimic the spatial arrangement of the larger rings. nih.gov Interestingly, both cis- and trans-azetidine isomers showed comparable potency, a phenomenon also observed with the corresponding 2,5-disubstituted pyrrolidine analogues. nih.gov

Compound ClassCentral RingExample CompoundVMAT2 [³H]DA Uptake Inhibition (Kᵢ, nM)
Piperidine AnaloguePiperidineLobelane45
Azetidine AnalogueAzetidinecis-2,6-bis[2-(phenyl)ethyl]-1-methylazetidine24
Azetidine AnalogueAzetidinetrans-2,6-bis[2-(3,4-methylenedioxyphenyl)ethyl]azetidine24

This table presents comparative inhibitory activities of compounds with different central heterocyclic rings against the vesicular monoamine transporter 2 (VMAT2).

Similarly, in the search for dual norepinephrine (B1679862) reuptake inhibitors and 5-HT₁ₐ partial agonists, both azetidine and pyrrolidine derivatives were investigated. nih.gov This highlights a common strategy where different small nitrogen heterocycles are explored early in the discovery process to identify the optimal scaffold for a given target.

More recently, research on Polymerase Theta (Polθ) inhibitors, an emerging anti-tumor strategy, demonstrated that 3-hydroxymethyl-azetidine is an effective bioisostere of pyrrolidin-3-ol. nih.gov This substitution was a key step in the optimization process, leading to potent and metabolically stable compounds. nih.gov

Oxetane (B1205548) and Cyclobutane (B1203170) as Bioisosteres: Non-nitrogenous rings like oxetane and cyclobutane are also considered bioisosteres for azetidine. Replacing the nitrogen atom with an oxygen (oxetane) or a carbon (cyclobutane) can significantly alter properties such as basicity (pKa), polarity, and hydrogen bonding capacity, which can be advantageous for modulating pharmacokinetics and reducing off-target effects, for example, at the hERG channel. Spiro-type building blocks combining azetidine and oxetane are also utilized as bioisosteres for larger heterocyclic systems like morpholine (B109124) and piperazine.

Scaffold Hopping Strategies

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule, often leading to new intellectual property and improved drug-like properties. nih.gov For azetidine analogues, this can involve moving beyond simple ring-size alterations to fundamentally different molecular architectures.

From Acyclic or Larger Rings to Azetidines: A notable example of scaffold hopping is seen in the development of gamma-aminobutyric acid (GABA) uptake inhibitors. Here, researchers explored 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as analogues of a known inhibitor, NNC-05-2045, which contains a piperidine ring. drugbank.com This "scaffold hop" from a six-membered to a four-membered ring was investigated to create conformationally constrained GABA analogues, resulting in compounds with moderate affinity for the GAT-1 and GAT-3 transporters. drugbank.com

Creation of Fused and Spirocyclic Systems: A more advanced scaffold hopping strategy involves creating fused or spirocyclic systems from the azetidine core. This approach significantly increases the three-dimensionality (Fsp³) of the molecule, which is often associated with improved selectivity and better physicochemical properties. nih.gov

Research into CNS-focused chemical libraries has led to the synthesis of diverse azetidine-based scaffolds. Starting from a trisubstituted azetidine core, various transformations can be employed to generate novel systems:

Fused Bicyclic Scaffolds: Intramolecular reactions, such as Buchwald-Hartwig cross-coupling, can be used to create azetidine-fused tetrahydroquinoline systems. nih.gov

Fused Azetidine-Azocane Scaffolds: Ring-closing metathesis on N-allylated azetidines has been used to synthesize azetidine-fused eight-membered rings. nih.gov

Spirocyclic Scaffolds: Intramolecular cyclization of suitably functionalized azetidines can lead to novel spirocyclic systems, such as [4.2.0]-spirocycles. nih.gov

These strategies allow for the exploration of new chemical space where the azetidine nitrogen and its substituents are held in unique spatial orientations, potentially leading to the discovery of compounds with novel pharmacological profiles.

In the context of triple reuptake inhibitors for depression, a bioisosteric modification strategy that can also be viewed as a scaffold hop was employed. nih.govmedchemexpress.com Researchers replaced the ether oxygen atom in a 3-α-oxyazetidine template with a nitrogen atom, leading to a new series of 3-aminoazetidine derivatives with a distinct biological profile. nih.govmedchemexpress.com This subtle change from an ether linkage to an amine linkage at the 3-position of the azetidine ring represents a hop to a new, albeit closely related, chemical series.

Metabolic Investigations and Pharmacokinetic Considerations for Azetidine Derivatives

Identification of Metabolic Transformation Pathways of Azetidine-Containing Compounds

Azetidine (B1206935) derivatives undergo a variety of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and glutathione (B108866) S-transferases (GSTs). The specific pathways are influenced by the substitution pattern on the azetidine ring and the nature of the substituents.

Cytochrome P450-Mediated Metabolism:

Oxidation: The primary route of metabolism for many azetidine-containing compounds is oxidation. This can occur at several positions:

α-Carbon Oxidation: CYP-mediated oxidation of the carbon atom alpha to the nitrogen can lead to the formation of an unstable intermediate, which may subsequently undergo ring scission. This can result in the formation of ketone and aldehyde metabolites. For instance, a facile CYP-mediated α-carbon oxidation followed by azetidine ring scission has been observed in certain azetidine-based inhibitors nih.gov.

N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway, catalyzed by enzymes like CYP3A4 acs.org.

Aromatic Hydroxylation: For compounds containing aromatic rings, such as the 3,4-difluorophenyl group in "3-[(3,4-Difluorophenyl)methyl]azetidine," hydroxylation of the aromatic ring is a potential metabolic pathway.

Ring Scission: The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions nih.govambeed.com. This can be initiated by oxidative processes, leading to the formation of linear amine derivatives.

Glutathione S-Transferase (GST)-Mediated Metabolism:

Ring Opening: A notable metabolic pathway for some azetidine derivatives is direct ring opening via nucleophilic attack by glutathione (GSH), catalyzed by GSTs. This process does not require prior bioactivation by CYP enzymes nih.gov. The strained nature of the azetidine ring facilitates this reaction, where the glutathione thiolate anion attacks a carbon atom alpha to the nitrogen, leading to the formation of an amino-thioether conjugate nih.gov. This has been observed in spiro-azetidine compounds and represents a significant clearance mechanism nih.gov.

The metabolic fate of "this compound" can be predicted to involve several of these pathways. The benzylic methylene (B1212753) bridge is a likely site for hydroxylation, and the azetidine ring itself is susceptible to both oxidative metabolism and potential GST-mediated ring opening. The difluorophenyl group is generally more resistant to aromatic hydroxylation compared to a non-fluorinated phenyl ring researchgate.net.

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of azetidine-containing compounds can be significantly altered through strategic structural modifications. These changes can block metabolic soft spots, alter electronic properties, or introduce steric hindrance to prevent enzymatic degradation.

Substitution on the Azetidine Ring:

N-Substitution: The nature of the substituent on the azetidine nitrogen plays a crucial role in metabolic stability. For example, replacing a metabolically labile piperidine (B6355638) ring with an azetidine has been shown to lower intrinsic clearance nih.gov. The electronic properties of N-aryl substituents can also impact stability. N-pyridyl analogs have demonstrated greater stability compared to N-phenyl analogs under acidic conditions, which can be relevant to certain metabolic environments nih.gov. This is attributed to the delocalization of the azetidine nitrogen lone pair and the basicity of the pyridine (B92270) nitrogen nih.gov.

C3-Substitution: The substituent at the C3 position can influence the metabolic profile. The presence of the (3,4-Difluorophenyl)methyl group in the target compound introduces a potential site for benzylic oxidation. However, the fluorine atoms on the phenyl ring can enhance metabolic stability by increasing the strength of the C-H bonds and blocking potential sites of oxidation researchgate.netrsc.org.

Fluorination:

The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to enhance metabolic stability. In the case of "this compound," the difluoro substitution on the phenyl ring is expected to have the following effects:

Blocking Metabolic Sites: Fluorine atoms can replace hydrogen atoms at positions susceptible to CYP-mediated hydroxylation, thereby preventing this metabolic pathway.

Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism nih.gov.

Increased Bond Strength: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage.

Bioisosteric Replacement:

Replacing a metabolically susceptible moiety with a more stable bioisostere is a common strategy. For instance, replacing an azetidine substituent with a pyridine ring has been shown to mitigate the formation of reactive aldehyde metabolites arising from azetidine ring scission nih.gov.

The following table summarizes the influence of various structural modifications on the metabolic stability of azetidine derivatives.

Structural ModificationInfluence on Metabolic StabilityExample/Rationale
N-Aryl Substitution (e.g., Pyridyl vs. Phenyl)Increased stability with electron-withdrawing or heterocyclic aryl groups.N-pyridyl azetidines show enhanced stability due to lone pair delocalization and altered basicity. nih.gov
Aromatic Fluorination (e.g., Difluorophenyl)Increased stability by blocking oxidative sites and altering electronics.Fluorine atoms are resistant to metabolic hydroxylation and can deactivate the aromatic ring towards oxidation. researchgate.net
Replacement of Metabolically Labile GroupsImproved stability by removing metabolic "soft spots".Replacing a piperidine with an azetidine can lower intrinsic clearance. nih.gov
Bioisosteric Replacement of the Azetidine RingCan mitigate specific metabolic liabilities like reactive metabolite formation.Replacing an azetidine with a pyridine can prevent the formation of aldehyde metabolites from ring scission. nih.gov

Strategies for Modulating Pharmacokinetic Profiles through Azetidine Scaffold Engineering

The azetidine scaffold offers a versatile platform for fine-tuning the pharmacokinetic properties of drug candidates, including absorption, distribution, metabolism, and excretion (ADME).

Improving Solubility and Permeability:

The incorporation of the polar azetidine ring can improve aqueous solubility compared to more lipophilic carbocyclic analogs.

The three-dimensional nature of the azetidine scaffold can disrupt planarity and improve physicochemical properties, which is often beneficial for oral absorption.

Prodrug approaches can be employed to transiently mask the polarity of the azetidine nitrogen to enhance membrane permeability mdpi.com.

Modulating Plasma Protein Binding:

Controlling Metabolic Clearance:

As discussed in the previous section, strategic modifications such as fluorination and the introduction of metabolically robust substituents can be used to decrease the rate of metabolic clearance, leading to a longer half-life and improved oral bioavailability.

Enhancing Brain Penetration:

For central nervous system (CNS) drug discovery, the azetidine scaffold can be optimized to favor blood-brain barrier penetration. This often involves a careful balance of lipophilicity, polar surface area, and hydrogen bonding capacity nih.gov.

The table below outlines several strategies for modulating the pharmacokinetic profiles of azetidine-containing compounds.

Pharmacokinetic ParameterModulation StrategyRationale
SolubilityIncorporation of the polar azetidine ring.The nitrogen atom can act as a hydrogen bond acceptor, improving interaction with water.
PermeabilityProdrug approach to mask the azetidine nitrogen.Temporarily increasing lipophilicity can enhance passage across biological membranes. mdpi.com
Metabolic ClearanceIntroduction of fluorine atoms or other metabolically stable groups.Blocks sites of metabolism and can increase the half-life of the compound. researchgate.net
Distribution (e.g., Brain Penetration)Optimization of lipophilicity and polar surface area.Fine-tuning physicochemical properties is crucial for crossing the blood-brain barrier. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 3,4 Difluorophenyl Methyl Azetidine and Its Complexes

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Azetidine (B1206935) Complexes and Salts

The preparation of suitable single crystals is a prerequisite for this technique. For 3-[(3,4-Difluorophenyl)methyl]azetidine, which is a liquid at room temperature, crystallization would typically be achieved by forming a salt with a suitable acid (e.g., hydrochloride or sulfate) or by forming a coordination complex with a metal ion.

The resulting crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell dimensions and the electron density distribution, from which the atomic positions can be deduced.

For a salt of this compound, the analysis would reveal the conformation of the azetidine ring, which is typically puckered rather than planar. The degree of puckering and the orientation of the 3,4-difluorobenzyl substituent (axial vs. equatorial) would be precisely determined. Furthermore, the crystal packing would show intermolecular interactions such as hydrogen bonds involving the azetidine nitrogen and the counter-ion.

Table 1: Representative Crystallographic Data for a Hypothetical Azetidine Salt

ParameterValue (Illustrative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.35

Powder Diffraction Data Analysis for Crystalline Azetidine Structures

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal analysis, it is a rapid and non-destructive method for identifying crystalline phases, assessing sample purity, and determining unit cell parameters. mdpi.com

A powder sample of a crystalline salt or complex of this compound would be analyzed to produce a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern is unique to the specific crystalline form. The positions and intensities of these peaks can be used to identify the substance by comparison with a database of known patterns.

Furthermore, the powder diffraction data can be used to refine the unit cell parameters. In some cases, if a structural model is available (for instance, from a computational prediction), Rietveld refinement can be used to refine the crystal structure against the powder data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide fundamental information about the connectivity of atoms.

The ¹H NMR spectrum would show characteristic signals for the protons of the azetidine ring and the 3,4-difluorobenzyl group. The chemical shifts of the azetidine protons are influenced by the ring strain and the substituent. The coupling constants between adjacent protons (J-coupling) would provide information about the dihedral angles and thus the conformation of the azetidine ring. In azetidine systems, the coupling constants between cis and trans protons on adjacent carbons are typically different, allowing for the determination of the relative stereochemistry. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the azetidine carbons would be indicative of the ring strain.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, would provide information about through-space proximity of protons, which is crucial for determining the preferred conformation and stereochemistry. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Azetidine CH₂ (positions 2,4)3.5 - 3.8
Azetidine CH (position 3)2.8 - 3.2
Benzyl (B1604629) CH₂2.7 - 3.0
Aromatic CH6.9 - 7.3
Azetidine NH1.5 - 2.5

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Spectroscopic Techniques for Investigating Metal-Ligand Coordination Geometries and Steric Parameters

When this compound acts as a ligand to a metal ion, various spectroscopic techniques can be employed to probe the nature of the coordination.

Infrared (IR) spectroscopy can provide evidence of coordination. The stretching frequency of the N-H bond in the azetidine ring is expected to shift upon coordination to a metal center.

UV-Visible spectroscopy is particularly useful for studying complexes of transition metals. The d-d electronic transitions of the metal ion are sensitive to the ligand field environment. The position and intensity of these absorption bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the strength of the metal-ligand interaction.

For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool to study the electronic structure of the metal center and its immediate coordination sphere.

Furthermore, NMR spectroscopy can also be used to study metal complexes. In the case of diamagnetic complexes, the coordination of the azetidine ligand to the metal will induce changes in the chemical shifts of the ligand's protons and carbons. For paramagnetic complexes, the NMR signals are often broadened and shifted significantly, but these shifts can provide valuable information about the structure of the complex.

Future Perspectives and Emerging Research Directions for 3 3,4 Difluorophenyl Methyl Azetidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain of the four-membered heterocycle. nih.gov However, recent innovations in synthetic organic chemistry are paving the way for more efficient, sustainable, and scalable production of complex azetidines like 3-[(3,4-Difluorophenyl)methyl]azetidine.

Future research will likely focus on moving beyond traditional multi-step sequences, which often suffer from moderate yields and limited substrate scope. scribd.com Emerging strategies that enhance efficiency and sustainability include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds presents a powerful method for constructing the azetidine (B1206935) ring directly, often reducing the number of synthetic steps required. organic-chemistry.orgrsc.org This approach offers high atom economy and avoids the need for pre-functionalized substrates.

Photocatalysis: Visible-light-mediated photocatalysis, such as the aza-Paterno-Büchi reaction, enables [2+2] cycloadditions under exceptionally mild conditions. rsc.orgmit.edu This technology allows for the construction of the azetidine core with high levels of stereocontrol and functional group tolerance.

Ring Expansion and Contraction Methods: The synthesis of azetidines through the ring expansion of three-membered heterocycles (e.g., aziridines) or the ring contraction of five-membered rings is another promising avenue. magtech.com.cn These strain-release methodologies can provide access to diverse azetidine structures that are difficult to obtain through other means.

Flow Chemistry and Microwave-Assisted Synthesis: The use of continuous flow reactors and microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reaction control and safety. organic-chemistry.org These technologies are highly amenable to the scale-up and library synthesis required for drug discovery.

These advanced synthetic methods are crucial for building a sustainable chemical future by minimizing waste, reducing energy consumption, and often replacing stoichiometric reagents with catalytic alternatives.

Exploration of New Pharmacological Targets and Therapeutic Applications

The this compound scaffold combines two key structural features that are highly valued in medicinal chemistry. The azetidine ring is a saturated heterocycle that can serve as a rigid scaffold, enabling precise orientation of substituent groups for optimal target interaction. magtech.com.cnnih.gov Concurrently, the incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. nih.gov Fluorine substitution can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. mdpi.commdpi.com

Given the prevalence of fluorinated compounds in modern pharmaceuticals, derivatives of this compound could be explored for a wide range of therapeutic applications. The difluorophenyl moiety is present in drugs targeting various diseases, suggesting a broad potential for this scaffold.

Future research will likely investigate analogues of this compound for activity against novel pharmacological targets in areas such as:

Central Nervous System (CNS) Disorders: The physicochemical properties of azetidines can be tailored for penetration of the blood-brain barrier, making them suitable candidates for CNS-active drugs. nih.gov Fluorinated compounds like fluoxetine (B1211875) are widely used for depression and anxiety, suggesting that azetidine analogues could be explored for selective serotonin (B10506) reuptake inhibitors or other neurological targets. mdpi.com

Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated phenyl rings to enhance their potency and pharmacokinetic profiles. nih.gov The this compound scaffold could be used to develop new inhibitors of protein-protein interactions or novel kinase inhibitors.

Infectious Diseases: Fluoroquinolones are a major class of antibacterial agents, highlighting the utility of fluorine in anti-infective drug design. nih.gov Novel azetidine derivatives could be investigated for activity against bacterial or viral targets.

Therapeutic AreaPotential Pharmacological TargetsRationale Based on Fluorine ChemistryExample of Approved Fluorinated Drug Class
Central Nervous SystemSerotonin Transporters, GPCRs, Ion ChannelsImproved blood-brain barrier penetration and metabolic stability. nih.govmdpi.comSelective Serotonin Reuptake Inhibitors (e.g., Escitalopram) mdpi.com
OncologyKinases (e.g., PI3K), PARP, Protein-Protein InteractionsEnhanced binding affinity and metabolic stability, leading to improved potency. nih.govKinase Inhibitors (e.g., Alpelisib) nih.gov
Inflammatory DiseasesCytokine Receptors, Enzymes (e.g., JAK)Increased potency and favorable pharmacokinetic properties.Corticosteroids (e.g., Fluticasone) mdpi.com
Metabolic DisordersEnzymes (e.g., HMG-CoA reductase)Deactivation of aromatic rings against P450 monooxygenase degradation. mdpi.comStatins (e.g., Atorvastatin) mdpi.com

Advanced Computational Modeling for Predictive Design of Azetidine Analogues

The traditional process of drug discovery, which relies heavily on trial-and-error, is often time-consuming and costly. nih.gov Advanced computational modeling has become an indispensable tool for rational drug design, allowing researchers to predict the properties and activities of molecules before they are synthesized.

For this compound and its derivatives, computational approaches can accelerate the design-synthesize-test cycle significantly. Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing 2D and 3D-QSAR models for a series of azetidine analogues, researchers can identify the key structural and physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) that govern their potency and selectivity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking simulations can be used to visualize how derivatives of this compound might interact with the active site of a protein, helping to rationalize observed activity and guide the design of new analogues with improved binding.

Synthesis Prediction: Recent breakthroughs have demonstrated the use of computational models to predict the feasibility and outcome of chemical reactions. mit.edu By calculating factors like frontier orbital energies, these models can predict which combinations of starting materials are likely to react successfully to form desired azetidine products, saving significant time and resources in the lab. mit.edu

These predictive models provide a powerful framework for designing novel azetidine analogues with optimized efficacy, selectivity, and pharmacokinetic profiles, thereby streamlining the path to new therapeutic agents.

Integration with High-Throughput Screening in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets. nih.gov The integration of the this compound scaffold into HTS campaigns is a critical step in unlocking its full therapeutic potential.

This integration involves two main components:

Library Synthesis: The efficient, novel synthetic routes discussed previously (Section 9.1) are essential for generating large and diverse libraries of azetidine analogues. By employing parallel synthesis techniques, chemists can rapidly produce hundreds or thousands of unique derivatives based on the core this compound structure. rsc.org These "focused screening libraries" are designed to explore the chemical space around the core scaffold, systematically varying substituents to probe for interactions with biological targets. nih.govthermofisher.com

Automated Screening: Once synthesized, these compound libraries are subjected to automated HTS assays. nih.gov These assays, whether biochemical or cell-based, can quickly identify "hits"—compounds that exhibit a desired biological activity. The data generated from HTS can then be used to build initial structure-activity relationships, which in turn inform the next round of computational modeling and analogue design, creating an efficient discovery pipeline.

StepDescriptionKey TechnologiesOutcome
1. Scaffold SelectionChoice of this compound as a core structure with high potential.Medicinal Chemistry Insight, Computational AnalysisA promising chemical starting point.
2. Library Design & SynthesisGeneration of a diverse collection of analogues using efficient and parallel synthesis methods. rsc.orgCombinatorial Chemistry, Flow Synthesis, PhotocatalysisA focused library of several hundred to thousands of compounds.
3. High-Throughput Screening (HTS)Rapid, automated testing of the entire library against a specific biological target (e.g., an enzyme or receptor). nih.govRobotics, Miniaturized Assays, Fluorescence DetectionIdentification of "hit" compounds with initial activity.
4. Hit Confirmation & ValidationRe-testing of initial hits to confirm activity and rule out false positives.Dose-Response Curves, Orthogonal AssaysA set of validated hit compounds.
5. Hit-to-Lead OptimizationFurther chemical modification of validated hits, guided by computational modeling (QSAR), to improve potency and drug-like properties.Structure-Based Design, Medicinal ChemistryLead compounds suitable for further preclinical development.

By systematically combining innovative synthesis, predictive modeling, and large-scale screening, the therapeutic potential of the this compound scaffold can be explored with unprecedented speed and efficiency.

Q & A

Q. What are the common synthetic routes for 3-[(3,4-Difluorophenyl)methyl]azetidine?

While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous azetidine derivatives (e.g., 3-(difluoromethyl)azetidine hydrochloride) suggest a two-step approach:

  • Step 1 : Azetidine ring formation via cyclization of 1,3-diols or amines under acidic/basic conditions.
  • Step 2 : Alkylation using 3,4-difluorobenzyl halides (e.g., bromide or chloride) in the presence of a base like K₂CO₃ or NaH. Yields can be optimized by controlling moisture (anhydrous conditions, per , Chapter 7) and temperature (0–5°C for exothermic steps). Purity is verified via HPLC (C18 column, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm azetidine ring protons (δ 3.2–3.8 ppm) and benzyl substituents (δ 6.8–7.2 ppm for aromatic F-coupled protons). Use deuterated solvents (CDCl₃ or DMSO-d₆) and reference NIST-standardized protocols ( ).
  • FTIR : Identify C-F stretches (1100–1250 cm⁻¹) and azetidine C-N vibrations (∼1200 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are the recommended storage conditions for this compound?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Handle in a fume hood with nitrile gloves and lab coats, referencing safety protocols in (Chapters 4, 7, 8) .

Advanced Research Questions

Q. How can researchers resolve low yield or impurities in the alkylation step during synthesis?

  • Issue : Competing side reactions (e.g., over-alkylation or hydrolysis).
  • Solutions :
  • Use a 1.2:1 molar ratio of 3,4-difluorobenzyl halide to azetidine precursor.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water).
    • Validation : Monitor reaction progress by TLC (Rf ∼0.5 in ethyl acetate) and confirm purity via LC-MS () .

Q. What strategies address contradictory biological activity data in studies of azetidine derivatives?

  • Root Causes : Assay variability (e.g., cell line differences) or compound degradation.
  • Methodological Fixes :
  • Standardize bioassays using validated models (e.g., ’s in vitro/in vivo hypolipidemic activity protocols).
  • Conduct stability studies (HPLC at pH 7.4/37°C for 24h) to rule out degradation.
  • Perform dose-response curves (0.1–100 µM) to confirm potency thresholds .

Q. How can computational modeling optimize SAR for this compound derivatives?

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like PPARγ (as in ’s thiazolidinedione study).
  • QSAR Parameters :
  • Electronic : Hammett σ values for fluorophenyl substituents.
  • Steric : Taft Es constants to assess azetidine ring flexibility.
    • Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC₅₀ assays) .

Q. What analytical methods differentiate stereoisomers or conformers of this compound?

  • Chiral HPLC : Use a Chiralpak IG column (hexane/isopropanol 90:10) to resolve enantiomers.
  • NOESY NMR : Identify spatial proximity of benzyl and azetidine protons to confirm preferred conformers.
  • VCD Spectroscopy : Compare experimental and DFT-simulated spectra for absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.